molecular formula C13H17NO B14796378 6-(4-Methylphenyl)azepan-2-one

6-(4-Methylphenyl)azepan-2-one

Cat. No.: B14796378
M. Wt: 203.28 g/mol
InChI Key: OCQLXQIBKSYECN-UHFFFAOYSA-N
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Description

6-(4-Methylphenyl)azepan-2-one is a seven-membered heterocyclic compound containing a nitrogen atom in the ring It is a derivative of azepane, with a 4-methylphenyl group attached to the sixth position of the azepan-2-one ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Methylphenyl)azepan-2-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 4-methylphenylamine with a suitable lactam precursor can lead to the formation of the desired azepan-2-one ring. The reaction conditions typically involve the use of catalysts and solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

6-(4-Methylphenyl)azepan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

6-(4-Methylphenyl)azepan-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-(4-Methylphenyl)azepan-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-(4-Methylphenyl)azepan-2-one include other azepane derivatives, such as:

    1-Dodecylazacycloheptan-2-one (Azone®): Known for its use as a penetration enhancer in transdermal drug delivery.

    N-(6-(4-(Pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: Studied for their anti-tubercular activity

Uniqueness

This compound is unique due to its specific structural features, such as the presence of a 4-methylphenyl group, which may impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

6-(4-methylphenyl)azepan-2-one

InChI

InChI=1S/C13H17NO/c1-10-5-7-11(8-6-10)12-3-2-4-13(15)14-9-12/h5-8,12H,2-4,9H2,1H3,(H,14,15)

InChI Key

OCQLXQIBKSYECN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CCCC(=O)NC2

Origin of Product

United States

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